Natural Occurrence and Analysis of Allyl Propyl Disulfide in Allium Species: A Technical Guide
Natural Occurrence and Analysis of Allyl Propyl Disulfide in Allium Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allyl propyl disulfide is a volatile organosulfur compound that contributes to the characteristic aroma and potential bioactivity of several species within the genus Allium. This technical guide provides a comprehensive overview of the natural sources of allyl propyl disulfide in Allium species, quantitative data on its occurrence, detailed experimental protocols for its extraction and analysis, and a proposed biosynthetic pathway. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Quantitative Occurrence of Allyl Propyl Disulfide
The concentration of allyl propyl disulfide varies significantly among different Allium species, cultivars, and the specific part of the plant analyzed. Furthermore, the processing method, such as drying or distillation, can influence its abundance. The following table summarizes the available quantitative data for allyl propyl disulfide in various Allium species.
| Allium Species | Cultivar/Variety | Plant Part | Condition/Extraction Method | Allyl Propyl Disulfide Concentration | Reference(s) |
| Allium sativum | 'Bianco del Veneto' | Aerial Parts | Essential Oil (Steam Distillation) | 16.1% of total oil | [1] |
| Allium sativum | 'Staravec' | Aerial Parts | Essential Oil (Steam Distillation) | 10.1% of total oil | [1] |
| Allium cepa | Not Specified | Bulb | Essential Oil (Steam Distillation) | 0.25 - 1.19% of total oil | |
| Allium cornutum | Not Specified | Bulb | Headspace Volatiles | 0.6% of total volatiles | [2] |
| Allium cepa | Not Specified | Bulb | Headspace Volatiles | 0.9% of total volatiles | [2] |
| Allium ampeloprasum | Not Specified | Not Specified | Not Specified | Presence reported | [3][4] |
| Allium ascalonicum | Not Specified | Not Specified | Not Specified | Main component in volatiles |
Biosynthesis of Allyl Propyl Disulfide
The formation of allyl propyl disulfide in Allium species is a result of a series of enzymatic and chemical reactions that occur upon tissue damage. The compound itself is not present in intact plant cells. The proposed biosynthetic pathway involves the enzymatic cleavage of two primary precursors: S-allyl-L-cysteine sulfoxide (alliin) and S-propyl-L-cysteine sulfoxide (propiin).
When the plant tissue is disrupted (e.g., by cutting or crushing), the enzyme alliinase, which is stored in the vacuole, comes into contact with its substrates, the S-alk(en)yl-L-cysteine sulfoxides, located in the cytoplasm. Alliinase cleaves alliin and propiin to produce highly reactive sulfenic acids: 2-propenesulfenic acid and 1-propenesulfenic acid, respectively, along with pyruvate and ammonia. These unstable sulfenic acids then undergo spontaneous condensation reactions to form various thiosulfinates. In the case of allyl propyl disulfide formation, a condensation reaction between 2-propenesulfenic acid and 1-propanethiol (derived from 1-propenesulfenic acid) is proposed to occur, leading to the formation of allyl propyl disulfide.
Experimental Protocols
Extraction of Allyl Propyl Disulfide via Steam Distillation of Essential Oil
This protocol is suitable for the extraction of essential oils from Allium species, which can then be analyzed for their allyl propyl disulfide content.
Materials:
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Fresh Allium plant material (e.g., bulbs, leaves)
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Distilled water
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Clevenger-type apparatus
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Heating mantle
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Round-bottom flask
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Condenser
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Collection vessel
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Anhydrous sodium sulfate
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Glass vials for storage
Procedure:
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Sample Preparation: Finely chop or grind the fresh plant material to increase the surface area for efficient extraction.
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Apparatus Setup: Set up the Clevenger-type apparatus with a round-bottom flask of appropriate size.
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Charging the Flask: Place the minced plant material into the round-bottom flask. Add distilled water, typically in a 2:1 ratio (water:plant material, v/w).
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Distillation: Heat the flask using a heating mantle to boil the water. The steam will pass through the plant material, carrying the volatile compounds with it.
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Condensation and Collection: The steam and volatile compound mixture will travel to the condenser, where it will be cooled and condensed back into a liquid. The condensate will collect in the collection tube of the Clevenger apparatus. The essential oil, being less dense than water, will form a layer on top.
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Extraction Duration: Continue the distillation for approximately 3-4 hours to ensure complete extraction of the volatile compounds.
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Oil Separation and Drying: Carefully collect the separated essential oil layer. Dry the oil over anhydrous sodium sulfate to remove any residual water.
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Storage: Store the dried essential oil in a sealed glass vial in a cool, dark place until analysis.
Quantification of Allyl Propyl Disulfide by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the analytical procedure for the identification and quantification of allyl propyl disulfide in the extracted essential oil.
Materials and Equipment:
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Gas chromatograph coupled with a mass spectrometer (GC-MS)
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Capillary column suitable for volatile compound analysis (e.g., HP-5MS, DB-5)
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Helium (carrier gas)
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Allyl propyl disulfide standard
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Solvent (e.g., dichloromethane, hexane)
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Microsyringe
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Autosampler vials
Procedure:
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Standard Preparation: Prepare a series of standard solutions of allyl propyl disulfide of known concentrations in a suitable solvent to create a calibration curve.
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Sample Preparation: Dilute the extracted essential oil in the same solvent used for the standards to a concentration within the range of the calibration curve.
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GC-MS Analysis:
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Injection: Inject a small volume (e.g., 1 µL) of the prepared sample and each standard solution into the GC inlet.
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Chromatographic Separation: The volatile compounds are separated based on their boiling points and interaction with the stationary phase of the capillary column. A typical temperature program could be:
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Initial temperature: 40°C, hold for 2 minutes.
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Ramp: Increase to 150°C at a rate of 4°C/minute.
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Ramp: Increase to 250°C at a rate of 10°C/minute, hold for 5 minutes.
-
-
Mass Spectrometry Detection: As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The mass spectrometer records the mass-to-charge ratio of the fragments, generating a unique mass spectrum for each compound.
-
-
Data Analysis:
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Identification: Identify the allyl propyl disulfide peak in the sample chromatogram by comparing its retention time and mass spectrum with that of the authentic standard.
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Quantification: Determine the peak area of allyl propyl disulfide in the sample chromatogram. Use the calibration curve generated from the standards to calculate the concentration of allyl propyl disulfide in the sample.
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Analysis of Volatiles by Headspace Solid-Phase Microextraction (HS-SPME) GC-MS
This method is suitable for the analysis of volatile compounds directly from the headspace of a solid or liquid sample, minimizing sample preparation.
Materials and Equipment:
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GC-MS system
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SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
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Heated autosampler or manual SPME holder
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Headspace vials with septa
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Heating block or water bath
Procedure:
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Sample Preparation: Place a known amount of the finely chopped fresh Allium material into a headspace vial.
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Equilibration: Seal the vial and allow the sample to equilibrate at a specific temperature (e.g., 40-60°C) for a set time (e.g., 15-30 minutes) to allow the volatile compounds to partition into the headspace.
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Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 20-30 minutes) to adsorb the volatile compounds.
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Desorption and GC-MS Analysis:
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Retract the fiber and immediately insert it into the hot inlet of the GC.
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The adsorbed volatile compounds are thermally desorbed from the fiber onto the GC column.
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The subsequent GC-MS analysis proceeds as described in the previous protocol.
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-
Data Analysis: Identification of allyl propyl disulfide is based on the comparison of its mass spectrum with a reference library (e.g., NIST) and its retention index. Semi-quantitative analysis can be performed by comparing peak areas to an internal standard.
Conclusion
This technical guide provides a foundational understanding of the natural occurrence, biosynthesis, and analysis of allyl propyl disulfide in Allium species. The presented quantitative data, detailed experimental protocols, and biosynthetic pathway diagram offer valuable resources for researchers investigating the chemical composition and potential applications of these important organosulfur compounds. Further research is warranted to expand the quantitative data across a wider range of Allium species and cultivars and to further elucidate the specific enzymatic steps involved in the biosynthesis of mixed disulfides.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Comparative studies of bioactive organosulphur compounds and antioxidant activities in garlic (Allium sativum L.), elephant garlic (Allium ampeloprasum L.) and onion (Allium cepa L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
